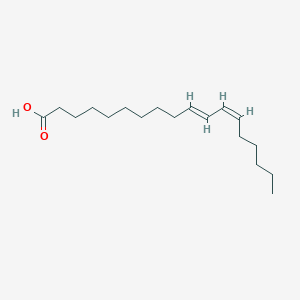

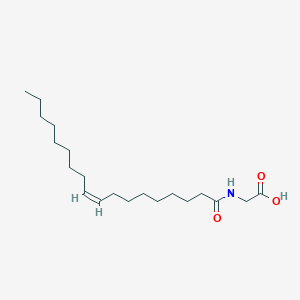

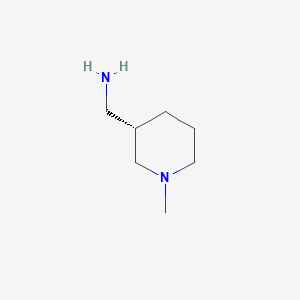

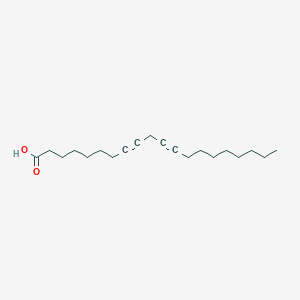

(S)-1-Methyl-3-aminomethyl-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Influence of Methyl Substituent and N-oxide Formation

Research on aminoalkanol derivatives, closely related to piperidines, highlights the significance of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions. These studies are crucial in medicinal chemistry, particularly for developing new anticonvulsant drugs. The detailed structural analysis through X-ray diffraction provides insights into how small changes can impact drug design and functionality (Żesławska et al., 2020).

Novel Heterocyclic Amino Acids Synthesis

The synthesis and characterization of novel heterocyclic amino acids demonstrate the versatility of piperidine derivatives in creating bioactive molecules. These compounds serve as building blocks for achiral and chiral molecules, showcasing the potential of piperidine derivatives in synthesizing complex molecules for therapeutic applications (Matulevičiūtė et al., 2021).

Michael Addition Polymerizations

Investigations into the Michael addition polymerizations of trifunctional amines with diacrylamides, including 4-aminomethyl piperidine, reveal the potential for creating novel poly(amido amine)s. These materials, containing secondary and tertiary amines, could have implications for developing new polymers with unique properties (Wang et al., 2005).

Dipeptidyl Peptidase II Inhibitors

Research on gamma-amino-substituted analogues of piperidine as inhibitors of dipeptidyl peptidase II highlights the therapeutic potential of piperidine derivatives. These compounds show high potency and selectivity, suggesting their usefulness in designing new drugs for various diseases (Senten et al., 2004).

Environmental and Biological Applications

Further studies demonstrate the environmental and biological applications of piperidine derivatives, including their role as corrosion inhibitors and antibacterial agents. These findings suggest the broad applicability of piperidine derivatives beyond traditional pharmaceutical uses, extending into materials science and environmental protection (Raj & Rajendran, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3S)-1-methylpiperidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Methyl-3-aminomethyl-piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)

![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)